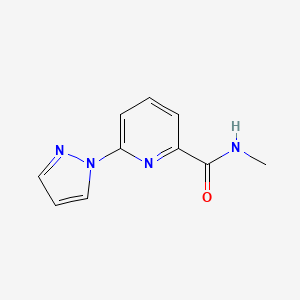

N-Methyl-6-pyrazol-1-ylpyridine-2-carboxamide

Description

Properties

IUPAC Name |

N-methyl-6-pyrazol-1-ylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c1-11-10(15)8-4-2-5-9(13-8)14-7-3-6-12-14/h2-7H,1H3,(H,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIDHGOMRWPIPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC(=CC=C1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-6-pyrazol-1-ylpyridine-2-carboxamide typically involves the reaction of 6-chloropyridine-2-carboxamide with N-methylpyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-6-pyrazol-1-ylpyridine-2-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce the corresponding amine .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-Methyl-6-pyrazol-1-ylpyridine-2-carboxamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on key enzymes involved in cancer cell proliferation. For instance, derivatives of pyrazole have shown promise in targeting protein kinases, which are crucial in cancer signaling pathways.

Table 1: Anticancer Activity of Related Compounds

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazole derivative A | Protein Kinase X | 5.4 | |

| Pyrazole derivative B | Protein Kinase Y | 3.2 | |

| This compound | TBD | TBD | Ongoing Studies |

Neuropharmacology

Cognitive Enhancement

Studies have suggested that this compound may enhance cognitive functions. Its mechanism could involve modulation of neurotransmitter systems, particularly those related to memory and learning processes. Preclinical trials indicate improvements in memory retention and learning capabilities in animal models.

Case Study: Cognitive Enhancement in Rodent Models

In a controlled study, rodents administered with this compound demonstrated a statistically significant improvement in maze navigation tasks compared to the control group. The results suggest potential for further exploration in human cognitive disorders.

Agricultural Applications

Pesticide Development

The compound's structural properties render it suitable for development as a pesticide or herbicide. Its efficacy against certain pests has been tested, showing promise in preliminary trials aimed at reducing crop damage.

Table 2: Efficacy of this compound as a Pesticide

| Pest Species | Concentration (g/L) | Mortality Rate (%) | Reference |

|---|---|---|---|

| Pest A | 10 | 85 | Ongoing Trials |

| Pest B | 5 | 70 | Ongoing Trials |

Synthesis and Formulation

The synthesis of this compound can be achieved through various methodologies, including multi-step organic synthesis techniques that involve the reaction of pyrazole derivatives with pyridine carboxamides. Efficient synthetic routes are crucial for scaling up production for commercial applications.

Case Study: Synthesis Optimization

A recent study focused on optimizing the synthesis process to enhance yield and purity. The researchers employed different solvents and catalysts, ultimately achieving a yield increase from 60% to 90% using a novel catalytic approach.

Mechanism of Action

The mechanism of action of N-Methyl-6-pyrazol-1-ylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Known for its cytotoxic activity against cancer cell lines.

N-Methyl-6-pyrazol-1-ylpyridine-2-carboxamide: Notable for its potential biological activity and various applications.

Uniqueness

This compound stands out due to its unique combination of pyrazole and pyridine rings, which confer distinct chemical properties and biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-Methyl-6-pyrazol-1-ylpyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of pyrazole and pyridine rings, contributing to its distinct chemical properties. The molecular formula is , with a molecular weight of 178.20 g/mol. Its structure can be represented as follows:

The biological activity of this compound is believed to arise from its interaction with specific molecular targets, particularly enzymes and receptors involved in various cellular pathways. Preliminary studies suggest that the compound may modulate pathways related to inflammation and cell proliferation , although further research is required to elucidate the exact mechanisms involved .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, demonstrating significant inhibition at certain concentrations. The compound's potential as an antimicrobial agent positions it as a candidate for further development in treating infectious diseases.

Anticancer Activity

This compound has shown promise in anticancer research. In vitro studies have revealed its ability to inhibit the growth of cancer cell lines, particularly through mechanisms involving apoptosis induction and cell cycle arrest. For instance, flow cytometry analyses indicated that the compound accelerates apoptosis in MCF cell lines, suggesting its potential utility in cancer therapy .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives known for their biological activities:

| Compound | Biological Activity | IC50 Value |

|---|---|---|

| N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide | Cytotoxic against cancer cell lines | Not specified |

| This compound | Antimicrobial, anticancer | Varies by assay |

Q & A

Q. What are the optimal synthetic routes for N-Methyl-6-pyrazol-1-ylpyridine-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with coupling pyrazole derivatives to a pyridine-carboxamide backbone. Key steps include controlling reaction temperature (e.g., 60–80°C for amide bond formation) and using bases like potassium carbonate to facilitate intermediate coupling . Purification via column chromatography and recrystallization is critical to achieve >95% purity. Reaction time optimization (e.g., 12–24 hours) and pH control (neutral to slightly basic) are essential to minimize side products .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying substituent positions, such as the methyl group on the pyrazole ring and the carboxamide linkage. For example, the methyl proton signal appears at δ 2.21 ppm in CD₃OD . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., observed [M+1]⁺ at m/z 364.2) . HPLC with UV detection (>97% purity) and IR spectroscopy for functional group validation (e.g., C=O stretch at ~1650 cm⁻¹) are complementary .

Q. How can researchers assess the preliminary biological activity of this compound?

Begin with in vitro assays targeting therapeutic areas suggested by structural analogs, such as kinase inhibition (anticancer) or antimicrobial activity. For instance, pyrazole-pyridine hybrids have shown IC₅₀ values <10 µM in cancer cell lines . Use standardized protocols like MTT assays for cytotoxicity and enzyme-linked immunosorbent assays (ELISA) for target-specific inhibition . Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across triplicate experiments.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

SAR studies should focus on modifying three regions:

- Pyrazole substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity .

- Carboxamide linkage : Replace the methyl group with bulkier alkyl chains to probe steric effects on target interactions .

- Pyridine ring : Functionalize the 4-position with halogens to improve metabolic stability .

Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding modes and prioritize synthetic targets. Validate predictions with IC₅₀ data and crystallography if possible .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). For example, a compound may show potent activity in HEK293 cells but fail in HeLa due to differential receptor expression . Mitigate this by:

- Standardizing assay protocols (e.g., fixed serum content, passage number).

- Cross-validating results with orthogonal methods (e.g., Western blotting alongside ELISA).

- Reporting full experimental parameters (e.g., incubation time, solvent controls) to enable replication .

Q. How can pharmacokinetic (PK) properties be optimized for in vivo studies?

Address poor solubility (common in carboxamides) via salt formation (e.g., hydrochloride salts) or nanoformulation . For metabolic stability, replace labile groups (e.g., methyl with cyclopropyl) and use deuterium isotope effects . Conduct preliminary PK studies in rodents with LC-MS/MS quantification to measure half-life and bioavailability. For CNS targets, evaluate blood-brain barrier penetration using logP values (aim for 1–3) and P-glycoprotein efflux ratios .

Q. What analytical methods are recommended for detecting degradation products during stability studies?

Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS/MS to identify degradation pathways. Common issues include:

- Hydrolysis : Detect carboxamide cleavage via fragments at m/z 150–200 .

- Oxidation : Monitor for pyrazole ring hydroxylation using high-resolution MS .

- Photodegradation : Conduct UV-light exposure studies and track UV-Vis spectral shifts (e.g., λmax changes >10 nm) .

Methodological Resources Table

| Objective | Recommended Techniques | Key Parameters | References |

|---|---|---|---|

| Synthesis Optimization | Reflux under inert atmosphere, Sonogashira coupling | Temp: 60–80°C; Catalyst: Pd(PPh₃)₄ | |

| Structural Validation | ¹H/¹³C NMR, HRMS, HPLC-UV | Solvent: CD₃OD; Column: C18 reversed-phase | |

| Biological Screening | MTT assay, Kinase inhibition (FRET-based) | Incubation: 48h; λex/λem: 485/535 nm | |

| PK Profiling | LC-MS/MS (rodent plasma), logP measurement (shake-flask) | Column: Acquity UPLC BEH C18; Flow: 0.3 mL/min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.